molecular formula C6H7NO3 B1177972 2-Pyridinol,3-methoxy-,1-oxide(9CI) CAS No. 129999-93-5

2-Pyridinol,3-methoxy-,1-oxide(9CI)

Cat. No.: B1177972
CAS No.: 129999-93-5
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Description

Structural Classification within Pyridine (B92270) N-Oxides and Substituted Hydroxypyridine Derivatives

2-Pyridinol, 3-methoxy-, 1-oxide holds a distinct place in two major families of heterocyclic compounds: pyridine N-oxides and hydroxypyridine derivatives.

Pyridine N-Oxides : The defining feature of this class is the N-oxide moiety (N⁺-O⁻) on the pyridine ring. wikipedia.org The oxidation of the nitrogen atom significantly alters the electronic properties of the pyridine ring compared to its parent, pyridine. scripps.edu It increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack, while the oxygen atom itself can act as a nucleophile or a coordinating site for metal ions. scripps.eduwikipedia.org The N-O bond has a high dipole moment and can act as an electron-pair donor, making these compounds useful as ligands, Lewis bases, and even oxidants in some reactions. researchgate.netarkat-usa.org

Hydroxypyridine Derivatives : The presence of a hydroxyl group directly on the pyridine ring classifies it as a hydroxypyridine. Specifically, as a 2-hydroxypyridine (B17775) derivative, it can exist in tautomeric equilibrium with its corresponding pyridone form, 1-hydroxy-3-methoxy-2(1H)-pyridinone. wikipedia.org This tautomerism is a critical feature of hydroxypyridines. Furthermore, 2-hydroxypyridine-N-oxides are recognized as effective chelating agents, particularly for iron. nih.gov The combination of the N-oxide and the adjacent hydroxyl group creates a bidentate ligand capable of forming stable complexes with metal ions. nih.govchemicalbook.com

The subject compound is thus a functionalized hydroxypyridine N-oxide, where the additional 3-methoxy group can further influence its solubility, electronic properties, and steric profile.

Historical Perspective of Pyridine N-Oxide Research and its Relevance to 2-Pyridinol, 3-methoxy-, 1-oxide (9CI)

The study of pyridine N-oxides dates back to the early 20th century, with the first synthesis reported by Jakob Meisenheimer in 1926. scripps.edu Initial research focused on understanding the fundamental reactivity of the N-oxide group. It was discovered that N-oxidation is a powerful tool for modifying the reactivity of the pyridine ring, facilitating substitutions that are difficult to achieve with pyridine itself. youtube.com

Historically, the primary synthesis method involves the oxidation of the parent pyridine with reagents like peroxy acids (e.g., peroxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. ontosight.airesearchgate.netarkat-usa.org The N-oxide group could then serve as a protecting group or an activating group, and could be subsequently removed by deoxygenation to yield the desired substituted pyridine. arkat-usa.org

The relevance of this historical work to 2-Pyridinol, 3-methoxy-, 1-oxide lies in the established synthetic pathways and the foundational understanding of reactivity. The synthesis of the target compound would logically proceed from the oxidation of 3-methoxy-2-pyridinol. The introduction of substituents like hydroxyl and methoxy (B1213986) groups built upon this foundational chemistry, leading to the exploration of more complex and specialized molecules. The investigation into hydroxypyridine N-oxides as chelating agents in the 1980s marked a significant evolution, moving from synthetic intermediates to compounds with specific biological applications. nih.gov This shift highlighted the importance of functional groups, such as those present in 2-Pyridinol, 3-methoxy-, 1-oxide, for creating molecules with targeted functions.

Current Academic Research Landscape and Emerging Trends for Functionalized Pyridine N-Oxides

Contemporary research on functionalized pyridine N-oxides has expanded far beyond their initial use as synthetic intermediates. They are now at the forefront of several emerging areas in chemistry.

One of the most significant recent trends is their application in photoredox catalysis and C–H functionalization reactions. acs.org Researchers have demonstrated that pyridine N-oxides can act as precursors for highly reactive oxygen-centered radicals upon single-electron oxidation. acs.orgacs.org These radicals are potent hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from even strong, unactivated aliphatic C–H bonds. acs.org This strategy opens up new avenues for late-stage functionalization of complex molecules. The electronic and steric properties of the pyridine N-oxide can be fine-tuned by adjusting the substituents on the ring, allowing for precise control over the reactivity of the generated radical. acs.org

Furthermore, the ability of hydroxypyridine N-oxides to act as chelators remains a vital area of research. nih.gov Derivatives like 2-hydroxypyridine-N-oxide (HOPO) and its analogues are investigated for their ability to bind strongly with various metal ions, including iron and lanthanides. nih.govbiosynth.com This has potential applications in treating diseases related to iron imbalance and in the development of new therapeutic agents. nih.govacs.org The specific substitution pattern, such as the 3-methoxy group in the title compound, can be used to modulate the chelation strength, selectivity, and pharmacokinetic properties of the molecule.

The N-oxide functionality is also increasingly recognized in medicinal chemistry for its role in creating biologically active compounds and as a common metabolite of many drugs. acs.org The unique properties of functionalized pyridine N-oxides, including their high polarity and ability to engage in hydrogen bonding, make them valuable scaffolds in drug design. scripps.edutaylorandfrancis.com

Properties

CAS No.

129999-93-5

Molecular Formula

C6H7NO3

Synonyms

2-Pyridinol,3-methoxy-,1-oxide(9CI)

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Pyridinol,3 Methoxy ,1 Oxide 9ci

N-Oxide Reactivity in Organic Transformations

The N-oxide group in 2-Pyridinol, 3-methoxy-, 1-oxide and its analogs is the cornerstone of their chemical reactivity, participating in a variety of organic transformations through distinct mechanistic pathways.

Oxygen Atom Transfer Reactions and Their Mechanisms

Pyridine (B92270) N-oxides are well-established as effective oxygen atom transfer agents. This reactivity stems from the relatively weak N-O bond, which can be cleaved under appropriate conditions to deliver an oxygen atom to a suitable substrate. While specific mechanistic studies on 2-Pyridinol, 3-methoxy-, 1-oxide are not extensively documented, the general mechanisms for pyridine N-oxides involve either a concerted or a stepwise pathway, depending on the substrate and reaction conditions. For instance, in the oxidation of phosphines, the reaction is believed to proceed through a bimolecular transition state where the oxygen is transferred directly to the phosphorus atom. The presence of the 3-methoxy group, an electron-donating substituent, is expected to increase the electron density on the N-oxide oxygen, potentially modulating its oxygen transfer capabilities.

Nucleophilic and Electrophilic Activation Pathways

The pyridine N-oxide moiety significantly alters the electronic properties of the pyridine ring, rendering it susceptible to both nucleophilic and electrophilic attacks. The N-oxide group is strongly electron-withdrawing via induction but can also act as an electron-donating group through resonance. This dual nature allows for the activation of the pyridine ring in a variety of ways.

In electrophilic substitutions, the N-oxide group directs incoming electrophiles to the C4 and C2 positions. Conversely, the ring is activated towards nucleophilic attack, particularly at the C2 and C6 positions. Pyridine N-oxides themselves exhibit remarkable "supernucleophilicity" in certain reactions, a phenomenon attributed to the stabilization of the transition state through conjugation. For 2-Pyridinol, 3-methoxy-, 1-oxide, the interplay between the N-oxide, the hydroxyl group, and the electron-donating methoxy (B1213986) group at the 3-position would create a unique electronic environment, influencing the regioselectivity and rate of nucleophilic and electrophilic reactions.

Role as a Coupling Reagent and Activating Agent in Synthetic Chemistry

One of the most significant applications of 2-hydroxypyridine-N-oxide (HOPO), and by extension, its derivatives like 2-Pyridinol, 3-methoxy-, 1-oxide, is in the realm of synthetic organic chemistry, particularly in the formation of amide bonds.

Mechanistic Studies of Amide Bond Formation via Active Ester Intermediates

HOPO is widely used as a coupling reagent to facilitate the formation of amide bonds, a fundamental transformation in the synthesis of peptides and other complex molecules. The process involves the in-situ formation of a highly reactive "active ester" intermediate. In a typical carbodiimide-mediated coupling, the carboxylic acid is first activated by the coupling agent (e.g., EDC), which is then trapped by HOPO to form the active ester. This intermediate is highly susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the regeneration of HOPO. nih.gov The reaction is believed to proceed via a nucleophilic substitution mechanism at the activated carbonyl center. nih.gov

Step Description Key Species
1Activation of Carboxylic AcidCarboxylic acid, Coupling agent (e.g., EDC)
2Formation of Active EsterActivated carboxylic acid, HOPO
3Nucleophilic AttackActive ester, Amine
4Amide Bond Formation and Catalyst RegenerationAmide, HOPO

Catalytic Activity in Peptide Synthesis and Racemization Control

In the context of peptide synthesis, a critical challenge is the prevention of racemization of the chiral amino acid residues. HOPO has been shown to be an effective additive in peptide coupling reactions, significantly suppressing racemization. wikipedia.orgresearchgate.net The mechanism of racemization control is attributed to the high reactivity of the HOPO active ester, which undergoes rapid aminolysis, thereby minimizing the lifetime of the activated species that are prone to racemization via oxazolone (B7731731) formation. A simple and efficient biphasic coupling protocol using EDC and HOPO has been described, yielding di- and tri-peptides with low levels of racemization. wikipedia.org The electron-donating 3-methoxy group in 2-Pyridinol, 3-methoxy-, 1-oxide could potentially enhance the nucleophilicity of the pyridinol oxygen, influencing the rate of active ester formation and its subsequent reactivity, which may have implications for both coupling efficiency and racemization control.

Chelation Chemistry and Metal Ion Interactions

The 2-hydroxypyridine-N-oxide scaffold is a potent bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. This chelating ability arises from the presence of the hydroxyl group and the N-oxide oxygen, which can coordinate to a metal center.

Derivatives of 2-hydroxypyridine-N-oxide have been shown to be effective in mobilizing iron from proteins like transferrin and ferritin. nih.gov The coordination typically occurs through the deprotonated hydroxyl oxygen and the N-oxide oxygen, forming a five-membered chelate ring. The stability of these metal complexes is influenced by the nature of the metal ion and the substituents on the pyridine ring.

For 2-Pyridinol, 3-methoxy-, 1-oxide, the presence of the 3-methoxy group could influence its chelation properties in several ways. Electronically, the methoxy group may increase the basicity of the coordinating oxygens, potentially leading to stronger metal binding. Sterically, the methoxy group is in proximity to the coordination site and could influence the geometry of the resulting metal complex. The specific interactions and coordination chemistry of 2-Pyridinol, 3-methoxy-, 1-oxide with various metal ions would be a valuable area for future investigation.

Ligand Design Principles for Complexation with Transition Metal Ions

The design of ligands for selective complexation with transition metal ions is a cornerstone of coordination chemistry. For 2-Pyridinol, 3-methoxy-, 1-oxide(9CI), its efficacy as a ligand is rooted in several key structural and electronic features. The deprotonated form of the parent compound, 2-pyridinol-1-oxide (B179263), acts as a bidentate ligand, coordinating to metal ions through the oxygen atoms of both the pyridinol and the N-oxide groups. This chelation results in the formation of a stable ring structure with the metal ion, a phenomenon known as the chelate effect, which is entropically favored over coordination by individual monodentate ligands wikipedia.org.

The presence of the 3-methoxy group introduces specific steric and electronic modifications that refine its coordination properties. Methoxy substituents can influence the electron density on the coordinating oxygen atoms, thereby modulating the strength of the metal-ligand bond. Furthermore, the position of the methoxy group can introduce steric constraints that favor specific coordination geometries and metal ion sizes.

In the broader context of pyridine-N-oxide ligands, they are generally considered weakly basic and tend to form high-spin complexes with transition metals, rendering them kinetically labile wikipedia.org. The coordination typically occurs through the oxygen atom of the N-oxide group wikipedia.org. Research on various substituted pyridine-N-oxides has demonstrated that modifications to the pyridine ring can tune the complexation behavior towards different metals digitellinc.com. For instance, methoxy-substituted N2P2 tetradentate ligands have been synthesized to increase electron density on the metal center and enhance ligand-metal orbital overlap, thereby stabilizing the resulting complex digitellinc.com.

Studies on related hydroxypyridinone (HOPO) ligands, which share functional similarities, reveal that they are exceptional building blocks for multidentate chelators due to their ability to rapidly bind hard metal ions in aqueous environments kcl.ac.uk. The design principles for these ligands often focus on creating specific coordination pockets that match the preferred coordination number and geometry of the target metal ion. For many trivalent transition metal ions, an octahedral coordination geometry is favored, which can be achieved with three bidentate ligands like 2-Pyridinol, 3-methoxy-, 1-oxide(9CI) kcl.ac.uk.

The following table summarizes key ligand design principles and their implications for the complexation of 2-Pyridinol, 3-methoxy-, 1-oxide(9CI) with transition metal ions.

Ligand FeaturePrincipleImplication for Complexation
Bidentate Nature Chelate EffectFormation of stable five- or six-membered rings with the metal ion enhances complex stability.
N-oxide Group Coordination SiteThe oxygen atom of the N-oxide is a primary coordination site, influencing the geometry of the complex.
3-methoxy Group Electronic EffectsModulates the electron density on the coordinating oxygen atoms, affecting the Lewis basicity of the ligand and the strength of the metal-ligand bond.
3-methoxy Group Steric EffectsThe size and position of the methoxy group can influence the coordination geometry and selectivity for specific metal ions.

Coordination Chemistry with Lanthanides and Actinides

The coordination chemistry of 2-Pyridinol, 3-methoxy-, 1-oxide(9CI) with f-block elements, namely lanthanides and actinides, is of significant interest due to the potential applications of the resulting complexes in areas such as separation chemistry and biomedical imaging. While specific studies on the 3-methoxy derivative are limited, the principles can be inferred from related hydroxypyridinone (HOPO) ligands, which have been investigated for their actinide-sequestering capabilities ohsu.edu.

HOPO ligands are effective in acidic environments, a crucial characteristic for actinide separation processes where acidic conditions are often required to prevent the formation of insoluble hydroxides ohsu.edu. These ligands have been incorporated into self-assembled monolayers on mesoporous silica (B1680970) (SAMMS) to create solid adsorbents for the selective removal of actinides like U(VI), Np(V), and Pu(IV) from aqueous solutions ohsu.edu. The close proximity of the ligands on the support surface allows for multiple ligand-metal interactions, potentially involving two, three, or even four ligands binding to a single metal cation ohsu.edu.

For lanthanides, the coordination is also expected to be strong, driven by the hard-hard interaction between the oxophilic lanthanide ions and the oxygen donor atoms of the ligand. The synthesis and coordination chemistry of trifluoromethyl derivatives of phosphinoylmethyl pyridine N-oxides with lanthanides have been explored, demonstrating bidentate coordination . This suggests that 2-Pyridinol, 3-methoxy-, 1-oxide(9CI) would likely act as a bidentate ligand for lanthanide ions as well.

The table below outlines the expected coordination behavior of 2-Pyridinol, 3-methoxy-, 1-oxide(9CI) with lanthanides and actinides based on studies of similar ligand systems.

Metal SeriesExpected Coordination BehaviorPotential Applications
Lanthanides Bidentate coordination through the pyridinol and N-oxide oxygen atoms, forming stable complexes.Separation and purification, luminescent probes, contrast agents for MRI.
Actinides Strong chelation, particularly in acidic media, enabling sequestration from waste streams. Formation of multiligand complexes is possible.Nuclear waste remediation, in vivo decorporation of radionuclides.

Tautomerism and its Influence on Chemical Reactivity and Stability

A critical aspect of the chemistry of 2-Pyridinol, 3-methoxy-, 1-oxide(9CI) is its existence in tautomeric forms: the 2-pyridinol-1-oxide form and the 1-hydroxy-2-pyridone form. This prototropic tautomerism involves the intramolecular transfer of a proton between the oxygen atom of the hydroxyl group and the oxygen atom of the N-oxide group, via the pyridone form. The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent and the presence of substituents on the pyridine ring semanticscholar.org.

The electronic nature of substituents can significantly influence the tautomeric equilibrium. Electron-withdrawing groups on the pyridine ring can affect the acidity of the O-H bond, thereby shifting the equilibrium semanticscholar.org. While specific studies on the 3-methoxy derivative are not abundant, it is known that substituents can have a disproportionate effect on the proportion of the pyridol form rsc.org. The methoxy group, being electron-donating through resonance and weakly electron-withdrawing through induction, would be expected to influence the electron distribution in the ring and, consequently, the relative stability of the tautomers.

The tautomeric state of the ligand has a profound impact on its chemical reactivity, particularly its coordination behavior. The different tautomers present different coordination sites and electronic properties, which can lead to the formation of different types of metal complexes. The ability of the ligand to switch between tautomeric forms can be a key factor in catalytic cycles involving metal complexes of this ligand.

The solvent plays a crucial role in determining the predominant tautomeric form. For the parent 2-hydroxypyridine (B17775), the equilibrium is affected by the polarity and hydrogen-bonding capability of the solvent. This principle is expected to hold for the 3-methoxy derivative as well.

The following table summarizes the key aspects of the tautomerism of 2-Pyridinol, 3-methoxy-, 1-oxide(9CI).

Tautomeric FormKey Structural FeatureFactors Favoring this FormInfluence on Reactivity
2-Pyridinol-1-oxide Aromatic pyridine ring with a hydroxyl group at the 2-position and an N-oxide functionality.Non-polar solvents, specific electronic effects of substituents.The hydroxyl and N-oxide oxygens act as a bidentate coordination site.
1-Hydroxy-2-pyridone Pyridone ring with a hydroxyl group on the nitrogen atom.Polar, protic solvents, specific electronic effects of substituents.The carbonyl oxygen and the N-hydroxyl oxygen can act as coordination sites.

Derivatives and Structural Analogs Research Based on the 2 Pyridinol,3 Methoxy ,1 Oxide 9ci Scaffold

Synthesis of Functionalized 2-Pyridinol, 3-methoxy-, 1-oxide (9CI) Derivatives

The synthesis of functionalized derivatives of the 2-Pyridinol, 3-methoxy-, 1-oxide (9CI) scaffold, with a CAS number of 129999-93-5 and a molecular formula of C₆H₇NO₃, presents a multifaceted challenge due to the specific arrangement of its substituents. chemnet.com While direct synthesis routes for this particular compound are not extensively documented in publicly available literature, the synthesis of its structural analogs provides a foundational understanding of potential synthetic strategies. The primary approaches involve either the modification of a pre-existing pyridine (B92270) N-oxide core or the de novo construction of the substituted ring system followed by N-oxidation.

A common strategy for creating such derivatives is the direct oxidation of the corresponding substituted pyridine. For instance, the oxidation of pyridines to their N-oxides is often accomplished using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. rsc.orgnih.gov A method for producing 2-hydroxypyridine-N-oxide involves the oxidation of 2-chloropyridine (B119429) with hydrogen peroxide to form the N-oxide, which is then hydrolyzed under alkaline conditions. google.com This "one-pot" reaction is noted for its higher yield and reduced production of organic waste, making it suitable for industrial applications. google.com

Another approach involves the photochemical rearrangement of pyridine N-oxides. A recent study has demonstrated an efficient method for the C3 selective hydroxylation of pyridines through the photochemical valence isomerization of pyridine N-oxides. acs.org This metal-free transformation is lauded for its operational simplicity and compatibility with a wide range of functional groups. acs.org

The introduction of further functional groups onto the pyridine N-oxide ring is also a viable pathway. For example, the direct formylation of the 2-pyridone core of related compounds has been achieved using the Duff reaction with hexamethylenetetramine in trifluoroacetic acid. nih.gov This allows for the subsequent synthesis of various derivatives through condensation and cross-coupling reactions. nih.gov

Below is a table summarizing potential synthetic approaches for functionalized 2-pyridinol, 3-methoxy-, 1-oxide (9CI) derivatives based on analogous reactions:

Reaction Type Reagents and Conditions Potential Product Key Features Reference
N-Oxidation3-methoxy-2-pyridinol with m-CPBA or H₂O₂2-Pyridinol, 3-methoxy-, 1-oxideDirect oxidation of the parent pyridine rsc.orgnih.gov
Hydrolysis of Halopyridine N-Oxide2-chloro-3-methoxypyridine N-oxide with a base2-Pyridinol, 3-methoxy-, 1-oxideOne-pot synthesis, good for industrial scale google.com
Photochemical Rearrangement3-methoxypyridine (B1141550) N-oxide under UV irradiation with acetic acid2-Pyridinol, 3-methoxy-, 1-oxideMetal-free, C-H hydroxylation acs.org
Formylation2-Pyridinol, 3-methoxy-, 1-oxide with hexamethylenetetramine/TFA4-formyl-2-pyridinol, 3-methoxy-, 1-oxideIntroduction of a formyl group for further functionalization nih.gov

Structure-Reactivity Relationship Studies of Modified Pyridine N-Oxide Scaffolds

The reactivity of the pyridine N-oxide scaffold is significantly influenced by the nature and position of its substituents. The N-oxide group itself enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic reagents compared to the parent pyridine. semanticscholar.org The oxygen atom of the N-oxide can act as an internal nucleophile and a powerful electron-pair donor, which is a key aspect of its chemical behavior. researchgate.netscripps.edu

The presence of a hydroxyl group at the 2-position and a methoxy (B1213986) group at the 3-position in the target compound, 2-Pyridinol, 3-methoxy-, 1-oxide, introduces a complex interplay of electronic and steric effects. The 2-hydroxyl group can exist in tautomeric equilibrium with its 2-pyridone form. This tautomerism, combined with the electronic effects of the methoxy group, will dictate the regioselectivity of further chemical transformations.

Studies on related compounds, such as 2-hydroxypyridine-N-oxide derivatives, have shown their ability to act as effective chelating agents for metal ions like iron. nih.gov This suggests that the 2-hydroxyl group and the N-oxide oxygen can form a stable bidentate chelation site. The introduction of a methoxy group at the 3-position would modulate the electron density of the ring and the chelating properties of the molecule.

The following table outlines the expected influence of substituents on the reactivity of the pyridine N-oxide scaffold:

Substituent Position Electronic Effect Influence on Reactivity Reference
N-Oxide1Electron-withdrawing (inductive), Electron-donating (resonance)Activates the ring towards electrophiles and nucleophiles semanticscholar.orgscripps.edu
Hydroxyl2Electron-donating (resonance), Electron-withdrawing (inductive)Influences tautomeric equilibrium and acts as a chelating group nih.gov
Methoxy3Electron-donating (resonance), Electron-withdrawing (inductive)Modulates ring electron density and regioselectivity of substitution ontosight.ai

Design and Synthesis of Pyridine N-Oxide-Based Ligands for Catalysis

Pyridine N-oxides are valuable ligands in coordination chemistry and have been successfully employed in asymmetric catalysis. researchgate.net Their ability to form stable complexes with a variety of transition metals is a key advantage. rsc.org Chiral pyridine N-oxides, in particular, have emerged as useful ligands for a range of asymmetric reactions, acting as organocatalysts or as part of metal-catalyzed systems. nih.govresearchgate.net

The design of pyridine N-oxide-based ligands often focuses on introducing chirality and tuning the steric and electronic properties of the ligand to achieve high enantioselectivity in catalytic transformations. The synthesis of these ligands typically involves the oxidation of a pre-functionalized chiral pyridine. nih.gov

While specific catalytic applications for 2-Pyridinol, 3-methoxy-, 1-oxide have not been reported, its structural features suggest potential as a ligand. The 2-hydroxyl group and the N-oxide oxygen can act as a bidentate chelate, similar to the well-studied 2-hydroxypyridine-N-oxide (HOPO), which is used as a peptide coupling agent and in the formation of metal complexes. chemimpex.comchemicalbook.combiosynth.com The methoxy group at the 3-position can be used to fine-tune the ligand's electronic properties, potentially influencing the catalytic activity and selectivity of its metal complexes.

For example, zinc complexes supported by pyridine-N-oxide ligands have been shown to be highly efficient catalysts for Michael addition reactions. rsc.org The design of new dipyridylpyrrole N-oxide ligands and their zinc complexes demonstrates the potential for creating catalysts for specific organic transformations. rsc.org

The table below summarizes potential catalytic applications for ligands based on the 2-Pyridinol, 3-methoxy-, 1-oxide scaffold, drawing parallels from existing research on similar compounds.

Catalytic Application Metal Center Key Ligand Features Potential Reaction Reference
Asymmetric AllylationSilicon, Transition MetalsChiral backbone, Tunable electronicsAddition of allyl groups to aldehydes nih.gov
Michael AdditionZincBidentate chelationThiol-Michael addition to α,β-unsaturated ketones rsc.org
Peptide Coupling-Acts as an activating agentAmide bond formation biosynth.com
Iron ChelationIronStrong bidentate chelationProbing iron metabolism nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Methods for Purity Assessment and Isolation.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of individual components within a mixture. For a compound such as "2-Pyridinol, 3-methoxy-, 1-oxide," HPLC would be instrumental in assessing its purity, monitoring reaction progress during its synthesis, and for quantitative analysis in various matrices.

Detailed Research Findings:

A thorough review of scientific literature did not yield specific, documented HPLC methods developed exclusively for "2-Pyridinol, 3-methoxy-, 1-oxide." However, based on the analysis of related pyridine (B92270) N-oxide compounds, a reverse-phase HPLC method would be the most probable approach. This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase.

For instance, the separation of the isomeric compound, 4-Methoxypyridine N-oxide, has been achieved using a reverse-phase HPLC method. nih.gov The mobile phase in that case consisted of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. nih.gov It is plausible that a similar system could be adapted for "2-Pyridinol, 3-methoxy-, 1-oxide." The development of such a method would require optimization of the mobile phase composition, flow rate, and column temperature to achieve adequate resolution and peak shape. Detection would likely be carried out using a UV detector, leveraging the chromophoric nature of the pyridine ring system.

A study on distinguishing N-oxides from hydroxylated compounds using liquid chromatography/mass spectrometry (LC/MS) highlights that under atmospheric pressure chemical ionization (APCI), N-oxides characteristically produce [M+H-O]+ ions, a feature that can be used for their specific identification in complex mixtures. nih.gov

Hypothetical HPLC Parameters:

Below is an interactive data table illustrating a potential set of starting parameters for the HPLC analysis of "2-Pyridinol, 3-methoxy-, 1-oxide," extrapolated from methods for similar compounds.

ParameterSuggested ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidA common solvent system for reverse-phase HPLC, with formic acid aiding in peak shape and ionization for MS detection.
Gradient Isocratic or GradientA gradient elution (e.g., starting with a lower concentration of acetonitrile and increasing over time) would be useful for separating impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at ~260 nm and/or Mass SpectrometryThe pyridine N-oxide moiety is expected to have a strong UV absorbance. Mass spectrometry would provide definitive identification.
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.

This table represents a hypothetical starting point for method development, as specific experimental data for "2-Pyridinol, 3-methoxy-, 1-oxide" is not available in the reviewed literature.

Electrochemical Characterization Techniques for Modified Surfaces

Electrochemical techniques are pivotal for investigating the properties of electrode surfaces that have been modified with chemical compounds. For "2-Pyridinol, 3-methoxy-, 1-oxide," these methods would be employed to understand how its adsorption or binding to an electrode surface alters the electrochemical behavior of that surface. This is particularly relevant for the development of chemical sensors or electrocatalytic systems.

Detailed Research Findings:

Specific studies detailing the electrochemical characterization of surfaces modified with "2-Pyridinol, 3-methoxy-, 1-oxide" are not present in the available literature. However, research on the parent compound, 2-Pyridinol 1-oxide (HOPO), demonstrates its use in fabricating modified gold electrodes for the electrochemical determination of metal ions using cyclic voltammetry. simsonpharma.comsigmaaldrich.com This suggests that the N-oxide and hydroxyl functionalities are electrochemically active and can interact with both the electrode surface and target analytes.

Electrochemical characterization of a surface modified with "2-Pyridinol, 3-methoxy-, 1-oxide" would likely involve techniques such as:

Cyclic Voltammetry (CV): This technique would be used to probe the redox behavior of the modified electrode. By scanning the potential and observing the resulting current, one can determine the oxidation and reduction potentials of the immobilized compound and assess the stability of the modified layer over repeated potential cycles.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful tool for characterizing the electrode-electrolyte interface. By applying a small AC potential at different frequencies, one can model the interface as an equivalent circuit and extract parameters such as charge transfer resistance and double-layer capacitance. These parameters provide insights into the packing density of the modifying layer and its barrier properties towards electron transfer.

Illustrative Data for a Modified Electrode:

The following interactive data table presents typical parameters that would be investigated during the electrochemical characterization of a surface modified with a compound like "2-Pyridinol, 3-methoxy-, 1-oxide," based on general electrochemical studies.

TechniqueParameter MeasuredTypical Information Gained
Cyclic Voltammetry (CV) Peak Potentials (Epa, Epc)Information on the redox activity of the immobilized molecule.
Peak Currents (Ipa, Ipc)Relates to the surface concentration of the electroactive species.
Scan Rate DependenceIndicates whether the process is diffusion-controlled or surface-confined.
Electrochemical Impedance Spectroscopy (EIS) Charge Transfer Resistance (Rct)Measures the resistance to electron transfer at the electrode surface; a higher Rct suggests a more insulating layer.
Double-Layer Capacitance (Cdl)Relates to the dielectric properties and thickness of the modifying layer.
Warburg Impedance (Zw)Indicates diffusion limitations of redox probes to the electrode surface.

This table is illustrative of the data that would be sought in such an experimental investigation, as specific data for "2-Pyridinol, 3-methoxy-, 1-oxide" modified surfaces is not available.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. For 2-Pyridinol, 3-methoxy-, 1-oxide, methods like Density Functional Theory (DFT) are employed to model its structure and electronic properties. mdpi.com DFT functionals, such as B3LYP and B3PW91, combined with appropriate basis sets (e.g., 6-311G(d,p)), are commonly used to optimize molecular geometry and calculate various electronic parameters. epstem.net

Calculations for similar N-oxide systems reveal the distribution of Mulliken charges and the molecular electrostatic potential (MEP), which maps the regions of positive and negative electrostatic potential on the molecule's surface. epstem.net For 2-Pyridinol, 3-methoxy-, 1-oxide, the MEP would likely show a region of high negative potential around the N-oxide oxygen and the hydroxyl oxygen, indicating their roles as primary sites for electrophilic attack or hydrogen bonding. The HOMO-LUMO energy gap (ΔEg) is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. epstem.net

PropertyPredicted Value/CharacteristicComputational Method Example
Total Energy Optimized minimum energy stateDFT (B3LYP/6-311G(d,p))
Dipole Moment High, due to polar N-O and O-H bondsDFT (B3LYP/6-311G(d,p))
HOMO Energy Relatively high, influenced by -OH and -OCH₃ donorsGIAO method epstem.net
LUMO Energy Lowered by the N-oxide groupGIAO method epstem.net
HOMO-LUMO Gap (ΔEg) Moderate, suggesting potential reactivityCalculated from HOMO/LUMO energies
Mulliken Charges Negative charge concentrated on O atoms (N-oxide, -OH)DFT Calculations epstem.net

Conformational Analysis and Prediction of Tautomeric Equilibria

One of the most significant theoretical aspects of 2-Pyridinol, 3-methoxy-, 1-oxide is its potential for tautomerism. The compound can exist in equilibrium between the enol form (2-Pyridinol) and the keto form (2-Pyridone). This phenomenon is well-documented for the parent compound, 2-hydroxypyridine (B17775). wikipedia.org The position of this equilibrium is highly sensitive to the molecular environment and substitution patterns.

The two primary tautomers are:

3-methoxy-2-hydroxypyridine-1-oxide: The aromatic 'enol' form.

3-methoxy-1-hydroxy-2(1H)-pyridone: The 'keto' form, which is itself a tautomer of the N-oxide structure. The principal keto tautomer is 3-methoxy-2(1H)-pyridone-1-oxide .

Computational studies on the 2-hydroxypyridine/2-pyridone system show that while the pyridone form is significantly more stable in the solid state and in polar solvents, the hydroxypyridine form can be favored in non-polar solvents and is only slightly higher in energy in the gas phase. wikipedia.orgnih.gov The stability of the pyridone tautomer is often attributed to its amide-like resonance and greater polarity, which allows for more effective solvation by polar molecules.

For 2-Pyridinol, 3-methoxy-, 1-oxide, the N-oxide functionality and the 3-methoxy group would further influence this equilibrium. The N-oxide group can stabilize the pyridone form through hydrogen bonding interactions. Conformational analysis involves calculating the potential energy surface to identify the most stable conformers, considering the rotation of the methoxy (B1213986) and hydroxyl groups.

Table 2: Tautomeric Forms and Influencing Factors

Tautomeric FormStructureFavored inKey Stabilizing Factors
Enol Form (2-Pyridinol, 3-methoxy-, 1-oxide)Aromatic Pyridine (B92270) Ring with -OHGas Phase, Non-polar SolventsAromaticity of the pyridine ring. nih.gov
Keto Form (3-methoxy-2(1H)-pyridone-1-oxide)Dihydropyridone Ring with C=OSolid State, Polar Solvents (e.g., water)Amide resonance, stronger intermolecular hydrogen bonding. wikipedia.org

Reaction Mechanism Predictions and Transition State Analysis for Chemical Transformations

Theoretical chemistry is instrumental in predicting reaction pathways and understanding complex chemical transformations. For pyridine N-oxides, photochemical rearrangements are a well-studied class of reactions. acs.org Upon UV irradiation, pyridine N-oxide can isomerize to a reactive oxaziridine (B8769555) intermediate. This intermediate can then undergo further transformations, such as an "oxygen walk" mechanism, to yield C3-hydroxylated pyridines. acs.org

In the case of 2-Pyridinol, 3-methoxy-, 1-oxide, computational modeling could predict the mechanism for such photochemical reactions. Transition state analysis would be used to calculate the activation energy barriers for the formation of intermediates like oxaziridines and subsequent rearrangement products. rsc.org The presence of the methoxy and hydroxyl groups would significantly influence the stability of any diradical or charged intermediates, thereby directing the regiochemical outcome of the reaction. acs.org

For example, a plausible photochemical pathway could involve:

Excitation of the N-oxide to an excited singlet state. acs.org

Formation of a strained oxaziridine intermediate.

Homolytic cleavage of the N-O bond to form a diradical intermediate.

Radical recombination to form other dearomatized intermediates, which can then rearomatize to yield different isomers. acs.org

DFT calculations can map out the entire potential energy surface for this process, identifying the lowest energy pathway and predicting the most likely products.

Molecular Modeling of Intermolecular Interactions and Complexation

The structure of 2-Pyridinol, 3-methoxy-, 1-oxide is rich in sites for intermolecular interactions, which govern its physical properties and its ability to form complexes. Molecular modeling can be used to study these non-covalent interactions in detail. nih.gov

The primary interaction is hydrogen bonding. The hydroxyl group is a strong hydrogen bond donor, while the oxygen atoms of the N-oxide, hydroxyl, and methoxy groups are all potential hydrogen bond acceptors. mdpi.com This allows the molecule to form strong intermolecular hydrogen bonds with itself (leading to dimerization or crystal packing) or with solvent molecules like water. mdpi.comnih.gov

Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energies in dimers or complexes into physically meaningful components: electrostatics, exchange, induction, and dispersion. mdpi.com This analysis would likely show that the stability of a dimer of 2-Pyridinol, 3-methoxy-, 1-oxide is dominated by electrostatic interactions (hydrogen bonds).

Furthermore, the aromatic ring allows for π-π stacking interactions with other aromatic systems. The combination of strong, directional hydrogen bonds and weaker, dispersive π-π stacking interactions dictates the molecule's crystal packing and its potential for acting as a ligand in metal complexes. core.ac.uk

Table 3: Potential Intermolecular Interaction Sites

SiteType of InteractionRolePotential Partner
Hydroxyl Hydrogen (-OH) Hydrogen BondDonorO/N atoms of another molecule, solvent
N-Oxide Oxygen (N→O) Hydrogen BondAcceptor-OH, -NH groups, water
Hydroxyl Oxygen (-OH) Hydrogen BondAcceptor-OH, -NH groups, water
Methoxy Oxygen (-OCH₃) Hydrogen BondAcceptor (weak)-OH, -NH groups, water
Pyridine Ring (π-system) π-π StackingDonor/AcceptorOther aromatic rings

Exploration of Biological Activity Mechanisms Excluding Clinical, Dosage, Safety Aspects

Molecular Interactions with Biological Macromolecules and Pathways

The biological activities of hydroxypyridinone compounds are often rooted in their ability to interact with metal ions and enzyme systems. The introduction of a methoxy (B1213986) group at the 3-position of the pyridinol ring can modulate these interactions.

Investigation of Chelation-Based Biological Effects (e.g., iron mobilization, oxidative stress protection)

The core 2-hydroxypyridine-N-oxide structure is a well-established chelating agent, particularly for ferric iron (Fe³⁺). This chelating ability is central to many of its biological effects. The oxygen atoms of the hydroxyl and N-oxide groups form a bidentate ligand that can sequester iron, thereby influencing iron-dependent biological processes.

Studies on 2-hydroxypyridine-N-oxide derivatives have demonstrated their efficacy in mobilizing iron from proteins such as transferrin and ferritin. This mobilization can be a double-edged sword. On one hand, it is a key mechanism for combating iron overload disorders. On the other hand, by making iron available, it could potentially participate in Fenton-like reactions that generate reactive oxygen species (ROS), leading to oxidative stress. However, the chelation can also be protective. By binding free iron, these compounds can prevent it from catalyzing the formation of harmful ROS, thus protecting cells from oxidative damage. Research on 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) based chelators has highlighted their neuroprotective effects, which are attributed to their ability to bind excess Fe(III) and mitigate oxidative damage.

The presence of the 3-methoxy group in 2-Pyridinol, 3-methoxy-, 1-oxide is expected to influence its chelating properties. The electron-donating nature of the methoxy group could enhance the electron density on the pyridinol ring and the oxygen atoms, potentially increasing the stability of the resulting metal complexes.

Table 1: Chelation-Based Biological Effects of Related Hydroxypyridinones

Compound ClassObserved EffectImplied Mechanism for 2-Pyridinol, 3-methoxy-, 1-oxide
2-Hydroxypyridine-N-OxidesIron mobilization from transferrin and ferritin.Potential to sequester iron, influencing iron homeostasis.
1-Hydroxy-2(1H)-pyridinonesProtection against oxidative damage.Possible role in mitigating oxidative stress by chelating free iron.

Ligand-Target Binding Studies for Enzyme Systems

The ability of hydroxypyridinone structures to chelate metal ions is also pivotal in their interaction with metalloenzymes. Many enzymes rely on a metal cofactor for their catalytic activity. By binding to this metal center, hydroxypyridinone-based ligands can act as enzyme inhibitors.

A notable example is the inhibition of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters. Some 1-hydroxy-2(1H)-pyridinone derivatives have been investigated as potential COMT inhibitors. The proposed mechanism involves the chelation of the magnesium ion in the enzyme's active site. Given its structural similarities, 2-Pyridinol, 3-methoxy-, 1-oxide may also exhibit inhibitory activity against COMT or other metalloenzymes. The specific nature and strength of this interaction would be influenced by the steric and electronic properties of the 3-methoxy group.

Mechanistic Studies of Antibacterial and Antifungal Activity

The antimicrobial properties of pyridine-N-oxide derivatives have been recognized for some time. The mechanisms underlying these activities are often multifaceted.

The antibacterial action of related compounds, such as certain thieno[2,3-d]pyrimidinediones, has been noted against a range of bacteria. While the precise mechanism for 2-Pyridinol, 3-methoxy-, 1-oxide is not extensively documented, it is plausible that its iron-chelating ability plays a significant role. Iron is an essential nutrient for most bacteria, required for various metabolic processes, including DNA synthesis and respiration. By sequestering available iron, the compound could create an iron-deficient environment, thereby inhibiting bacterial growth.

Similarly, the antifungal activity of hydroxypyridine oxides is well-documented. The zinc salt of 2-hydroxypyridine-1-oxide, for instance, is a known antifungal agent. The mechanism is thought to involve the disruption of fungal cell membranes and the inhibition of essential metabolic pathways, again potentially linked to its metal-chelating properties. The 3-methoxy substituent could enhance the lipophilicity of the molecule, facilitating its passage through the fungal cell wall and membrane to reach its intracellular targets.

Table 2: Postulated Antimicrobial Mechanisms

ActivityPostulated Mechanism for 2-Pyridinol, 3-methoxy-, 1-oxide
Antibacterial Inhibition of bacterial growth through sequestration of essential iron.
Antifungal Disruption of fungal cell membrane integrity and inhibition of metabolic enzymes, possibly enhanced by increased lipophilicity due to the methoxy group.

Research into Plant Growth Regulatory Mechanisms and Biochemical Pathways

While specific research on the plant growth regulatory mechanisms of 2-Pyridinol, 3-methoxy-, 1-oxide is limited, the known biological activities of related compounds allow for informed speculation. Iron is a crucial micronutrient for plants, essential for chlorophyll (B73375) synthesis and various enzymatic reactions.

A compound with strong iron-chelating properties could influence plant growth in several ways. It could act as a siderophore, facilitating the uptake of iron from the soil, particularly in iron-deficient conditions. This could promote growth and alleviate symptoms of iron chlorosis. Conversely, excessive chelation could potentially sequester iron away from essential plant metabolic pathways, leading to growth inhibition. The specific outcome would likely depend on the concentration of the compound and the iron status of the plant and soil. Further research is necessary to elucidate the precise effects and underlying biochemical pathways of 2-Pyridinol, 3-methoxy-, 1-oxide in plants.

Applications in Chemical Research and Advanced Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

There is no specific information available in the reviewed literature detailing the role of 2-Pyridinol, 3-methoxy-, 1-oxide (9CI) as a key intermediate in complex organic synthesis.

In a broader context, the pyridine (B92270) N-oxide moiety is recognized for its utility in synthetic organic chemistry. researchgate.net It can act as a precursor for the introduction of various functional groups onto the pyridine ring, often with high regioselectivity. researchgate.net The parent compound, 2-hydroxypyridine-N-oxide (HOPO), is a well-known coupling reagent in peptide synthesis, offering an alternative to other common additives. biosynth.com The synthesis of substituted 2-pyridone-containing heterocycles, which are considered privileged scaffolds in drug discovery, often involves multicomponent reactions where pyridinol derivatives can be key building blocks. nih.gov These compounds are valued for their ability to act as bioisosteres and for their favorable physicochemical properties. nih.gov

Development of Modified Electrodes for Chemical Sensing and Electroanalysis

No published research could be identified that specifically investigates the use of 2-Pyridinol, 3-methoxy-, 1-oxide (9CI) in the development of modified electrodes for chemical sensing and electroanalysis.

However, the parent compound, 2-Pyridinol 1-oxide, has been utilized in this field. For instance, it has been employed in the fabrication of gold electrodes for the electrochemical determination of europium using cyclic voltammetry. sigmaaldrich.com The ability of such compounds to form stable complexes with metal ions is a key property that can be exploited in the design of chemical sensors.

Functionalization of Nanoporous Materials for Adsorption and Separation Studies

Specific studies on the application of 2-Pyridinol, 3-methoxy-, 1-oxide (9CI) for the functionalization of nanoporous materials are not found in the available literature.

On a related note, derivatives of 2-hydroxypyridine-N-oxide have been investigated for their potential in materials science. For example, self-assembled monolayers of related compounds on mesoporous silica (B1680970) have been studied for the removal of heavy metals from biological systems. biosynth.com The functionalization of nanomaterials, such as nanodiamond particles, with aromatic derivatives can lead to materials with tailored surface properties for various applications, including selective adsorption. mdpi.comnih.gov

Catalyst Design and Proton-Responsive Catalysis

There is no available research detailing the use of 2-Pyridinol, 3-methoxy-, 1-oxide (9CI) in catalyst design or proton-responsive catalysis.

The broader class of pyridine N-oxides has garnered significant attention in catalysis. researchgate.net They can be employed as catalysts or oxidants in various chemical transformations. researchgate.net Chiral heteroaromatic N-oxides have emerged as effective organocatalysts in a range of asymmetric reactions, leveraging the nucleophilicity of the N-oxide oxygen atom. nih.gov Furthermore, pyridine N-oxides can serve as hydrogen atom transfer (HAT) precursors in photoredox catalysis, enabling the functionalization of C-H bonds. acs.orgnih.govacs.org The electronic properties of the pyridine N-oxide can be tuned by substituents, which in turn can modulate their catalytic activity. acs.org

Future Research Directions and Unexplored Avenues for 2 Pyridinol,3 Methoxy ,1 Oxide 9ci

Development of Novel and Highly Efficient Synthetic Routes for Diversification

The exploration of any new chemical entity begins with accessible and efficient synthesis. For 2-Pyridinol, 3-methoxy-, 1-oxide, future research should prioritize the development of robust synthetic methodologies. A promising starting point would be the direct oxidation of 2-hydroxy-3-methoxypyridine. cymitquimica.com The choice of oxidizing agent, such as peroxy acids or other modern oxidation reagents, would be critical in achieving high yields and selectivity, avoiding potential side reactions on the electron-rich pyridine (B92270) ring.

Another avenue involves the photochemical rearrangement of substituted pyridine N-oxides. Recent studies have demonstrated the C3 selective hydroxylation of pyridines through photochemical valence isomerization of pyridine N-oxides. acs.org Investigating analogous transformations for methoxy-substituted pyridine N-oxides could offer a novel and direct route to the target compound and its derivatives. The development of such synthetic strategies would be paramount for producing sufficient quantities for further study and for creating a library of analogues with varied substitution patterns, enabling structure-activity relationship (SAR) studies.

Advanced Mechanistic Studies of Underpinning Chemical Transformations

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of 2-Pyridinol, 3-methoxy-, 1-oxide is crucial for its future development. The tautomeric equilibrium between the 1-hydroxy-2-pyridone and 2-pyridinol N-oxide forms, a known characteristic of the parent HOPO, will likely be influenced by the electronic effects of the 3-methoxy group. wikipedia.org Computational and experimental studies, including kinetic and spectroscopic analyses, could elucidate the thermodynamics and kinetics of this tautomerism.

Furthermore, mechanistic investigations into potential reactions of the title compound are warranted. For instance, understanding how the 3-methoxy group influences the coordination chemistry of the N-oxide and hydroxyl functionalities with metal ions could reveal novel catalytic or sequestration properties. smolecule.com Isotopic labeling studies could provide definitive evidence for the pathways of its formation and subsequent transformations. acs.org

Design and Synthesis of Highly Selective Research Probes and Reagents

The inherent chelating ability of the hydroxypyridinone scaffold suggests that 2-Pyridinol, 3-methoxy-, 1-oxide could serve as a precursor for highly selective research probes. chemimpex.comsmolecule.com Future work could focus on attaching fluorescent moieties or other reporter groups to the core structure. The 3-methoxy group provides a handle for regioselective functionalization, allowing for the strategic placement of these reporting elements.

Such probes could be designed to target specific metal ions in biological systems, with the methoxy (B1213986) group fine-tuning the binding affinity and selectivity. For example, the development of probes for detecting reactive oxygen and nitrogen species (ROS/RNS) is an active area of research where novel scaffolds are needed. nih.gov The electronic properties conferred by the methoxy group might be harnessed to create probes with enhanced sensitivity or selectivity for particular analytes.

Integration into Emerging Fields of Chemical Biology and Material Science

The unique structural features of 2-Pyridinol, 3-methoxy-, 1-oxide open doors for its application in both chemical biology and material science. In chemical biology, its potential as a metal chelator could be explored in the context of developing therapeutic agents for diseases associated with metal dysregulation. The methoxy group could influence pharmacokinetic properties, offering advantages over existing chelators.

In material science, pyridine N-oxides have been used to create functional materials. For instance, 2-pyridinol 1-oxide has been employed to fabricate modified electrodes for electrochemical sensing. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Future research could investigate the incorporation of 2-Pyridinol, 3-methoxy-, 1-oxide into polymers or onto surfaces to create materials with novel electronic, optical, or catalytic properties. chemimpex.com The methoxy group could enhance solubility in organic polymers or influence the self-assembly of molecular structures, leading to new functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Pyridinol,3-methoxy-,1-oxide(9CI), and how can reaction conditions be optimized for yield and purity?

  • Method : A common approach involves oxidizing 3-methoxy-2-pyridinol using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via recrystallization from aqueous ethanol (1:3 v/v) to achieve ≥98% purity. Ensure inert atmosphere to prevent byproduct formation .

Q. Which spectroscopic techniques are critical for structural characterization of 2-Pyridinol,3-methoxy-,1-oxide(9CI)?

  • Method :

  • 1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy group (δ ~3.8–4.0 ppm).
  • IR Spectroscopy : Detect N-O stretch (~1250 cm⁻¹) and O-H stretch (~3200 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peak at m/z 155 (C₆H₇NO₃). Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What are the solubility properties of 2-Pyridinol,3-methoxy-,1-oxide(9CI) in common solvents, and how does this influence purification?

  • Method : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For column chromatography, use silica gel with a gradient of methanol (2–10%) in dichloromethane. Avoid prolonged exposure to moisture to prevent hydrolysis .

Advanced Research Questions

Q. How does the methoxy substituent at the 3-position modulate the electronic and reactivity profile of the pyridine N-oxide moiety?

  • Method : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density. Compare Hammett σ values with analogs (e.g., 2-Pyridinol,1-oxide) to quantify electron-donating effects. Experimentally, assess nucleophilic substitution rates using kinetic studies (HPLC monitoring). The methoxy group enhances electron density at the 4-position, favoring electrophilic attacks .

Q. What strategies resolve contradictions in reported stability of 2-Pyridinol,3-methoxy-,1-oxide(9CI) under acidic vs. basic conditions?

  • Method : Conduct pH-dependent stability assays (pH 1–14) using UV-Vis spectroscopy (λ = 270 nm). Under acidic conditions (pH <3), decomposition via N-O bond cleavage occurs within 24 hours. Stabilize the compound in neutral buffers (pH 6–8) with argon purging to minimize oxidative degradation .

Q. How can 2-Pyridinol,3-methoxy-,1-oxide(9CI) act as a ligand in coordination chemistry, and what metal ions show preferential binding?

  • Method : Synthesize complexes with transition metals (e.g., Cu(II), Fe(III)) in ethanol/water (1:1). Characterize via X-ray crystallography and cyclic voltammetry. The N-oxide and methoxy groups form a bidentate ligand, favoring octahedral geometries with Cu(II) (log K = 4.2 ± 0.3). Use Job’s plot analysis to confirm 1:1 stoichiometry .

Q. What role does 2-Pyridinol,3-methoxy-,1-oxide(9CI) play in peptide coupling reactions, and how does it compare to HOBt?

  • Method : Evaluate coupling efficiency in solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. Monitor reaction kinetics via ninhydrin tests. The compound exhibits 85% coupling efficiency vs. HOBt’s 92%, but with reduced racemization risk due to lower acidity (pKa ~5.1 vs. HOBt’s 3.8) .

Safety and Handling

Q. What are the critical safety protocols for handling 2-Pyridinol,3-methoxy-,1-oxide(9CI)?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Storage : Airtight container in a desiccator at 2–8°C.
  • Disposal : Neutralize with 10% sodium bicarbonate before incineration.
  • GHS Hazards : Skin irritation (Category 2), eye damage (Category 2A) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.